molecular formula C14H10BrN B15174622 2-Bromo-4-(phenylmethyl)-benzonitrile

2-Bromo-4-(phenylmethyl)-benzonitrile

Cat. No.: B15174622
M. Wt: 272.14 g/mol
InChI Key: VYDSMAQZZSHTMV-UHFFFAOYSA-N
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Description

2-Bromo-4-(phenylmethyl)-benzonitrile is an organic compound that belongs to the class of aromatic nitriles It is characterized by the presence of a bromine atom and a phenylmethyl group attached to a benzonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(phenylmethyl)-benzonitrile can be achieved through several methods. One common approach involves the bromination of 4-(phenylmethyl)-benzonitrile using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is typically carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(phenylmethyl)-benzonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The phenylmethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.

    Reduction Reactions: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium azide or potassium thiocyanate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.

    Reduction: Reducing agents like LiAlH4 or catalytic hydrogenation using palladium on carbon (Pd/C).

Major Products

    Substitution: Formation of substituted benzonitriles.

    Oxidation: Formation of benzoic acids or benzaldehydes.

    Reduction: Formation of benzylamines.

Scientific Research Applications

2-Bromo-4-(phenylmethyl)-benzonitrile has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of pharmaceutical compounds.

    Material Science: Utilized in the synthesis of polymers and advanced materials with specific properties.

    Biological Studies: Employed in the study of enzyme inhibition and receptor binding due to its structural features.

Mechanism of Action

The mechanism of action of 2-Bromo-4-(phenylmethyl)-benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The bromine atom and nitrile group can participate in various interactions, including hydrogen bonding and van der Waals forces, which contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-methylbenzonitrile: Similar structure but lacks the phenylmethyl group.

    4-(Phenylmethyl)-benzonitrile: Similar structure but lacks the bromine atom.

    2-Bromo-4-chlorobenzonitrile: Similar structure but has a chlorine atom instead of the phenylmethyl group.

Uniqueness

2-Bromo-4-(phenylmethyl)-benzonitrile is unique due to the presence of both the bromine atom and the phenylmethyl group, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable compound in medicinal chemistry research.

Properties

Molecular Formula

C14H10BrN

Molecular Weight

272.14 g/mol

IUPAC Name

4-benzyl-2-bromobenzonitrile

InChI

InChI=1S/C14H10BrN/c15-14-9-12(6-7-13(14)10-16)8-11-4-2-1-3-5-11/h1-7,9H,8H2

InChI Key

VYDSMAQZZSHTMV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC2=CC(=C(C=C2)C#N)Br

Origin of Product

United States

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